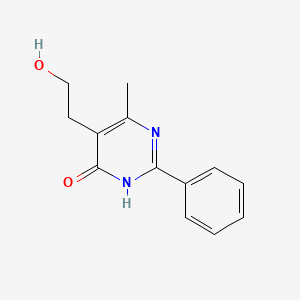![molecular formula C15H16N2O3S B6420383 ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate CAS No. 108207-46-1](/img/structure/B6420383.png)
ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is an organic compound with a complex structure that includes a pyrimidine ring, a phenyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-amino-4-hydroxy-6-methylpyrimidine.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple functionalizations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
Its pyrimidine core is a common motif in many biologically active molecules, including antiviral and anticancer agents .
Industry
In the materials science field, this compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism by which ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the sulfanyl and ester groups.
Ethyl 2-phenylacetate: Contains the ester and phenyl groups but lacks the pyrimidine ring.
4-Hydroxy-6-methylpyrimidine-2-thiol: Similar structure but without the ester group.
Uniqueness
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(19)13(11-7-5-4-6-8-11)21-15-16-10(2)9-12(18)17-15/h4-9,13H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHRSWKIBDENQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B6420301.png)
![1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6420309.png)
![5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6420318.png)
![(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6420319.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B6420330.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B6420332.png)
![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)
![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B6420390.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B6420398.png)
![2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6420402.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)
![3-(4-ethylphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)
